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Compound of Interest

Compound Name:
1-Fluoro-2,3,4,5,6-

pentaiodobenzene

Cat. No.: B12090000 Get Quote

Disclaimer: Initial investigations for "penta-iodinated fluorobenzene" did not yield any results in

scientific literature and chemical databases. This suggests that it may be a hypothetical or

extremely rare compound. This guide will instead focus on the well-characterized and

structurally related compound, pentafluoroiodobenzene (C₆F₅I), which is of significant interest

to researchers in chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential applications of pentafluoroiodobenzene, with a focus on its

relevance to researchers, scientists, and drug development professionals.

Core Properties of Pentafluoroiodobenzene
Pentafluoroiodobenzene is a colorless liquid at room temperature. Its key physical and

chemical properties are summarized in the tables below.

Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12090000?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12090000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₆F₅I [1]

Molecular Weight 293.96 g/mol [1]

Melting Point -29 °C [2]

Boiling Point 161 °C

Density 2.204 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.496

Appearance Clear, colorless liquid [2]

Solubility Insoluble in water [3]

Chemical Identifiers
Identifier Value Reference

CAS Number 827-15-6 [1]

IUPAC Name
1,2,3,4,5-pentafluoro-6-

iodobenzene
[1]

SMILES
C1(=C(C(=C(C(=C1F)F)I)F)F)

F
[1]

InChI
InChI=1S/C₆F₅I/c7-1-

2(8)4(10)6(12)5(11)3(1)9
[1]

Synthesis and Purification
Pentafluoroiodobenzene can be synthesized through the iodination of pentafluorobenzene. The

following is a representative experimental protocol.

Experimental Protocol: Synthesis of
Pentafluoroiodobenzene
Materials:
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Pentafluorobenzene

Iodine

65% Oleum (fuming sulfuric acid)

Ice water

Aqueous sodium bisulfite solution

Sodium sulfate (Na₂SO₄)

Round-bottom flask

Stirrer

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a stirrer, combine pentafluorobenzene and 65%

oleum.

Slowly add iodine to the mixture while stirring.

Heat the mixture to 55-60 °C and continue stirring for 4 hours.

Allow the reaction mixture to cool to room temperature overnight.

Cool the flask in an ice bath and slowly add ice water to quench the reaction.

Decolorize the mixture by adding aqueous sodium bisulfite solution.

Transfer the mixture to a separatory funnel and separate the organic layer.
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Dry the organic layer over anhydrous sodium sulfate.

Purify the crude product by distillation to obtain pentafluoroiodobenzene. A boiling point of

73-75 °C at 35 mm Hg has been reported for the purified product.[4]

Experimental Workflow: Synthesis and Purification

Synthesis Workup Purification

Pentafluorobenzene +
Iodine + Oleum Reaction at 55-60°C Quenching with Ice Water Decolorization with

Sodium Bisulfite Separation of Organic Layer Drying over Na₂SO₄ Distillation Pure Pentafluoroiodobenzene

Click to download full resolution via product page

Synthesis and Purification Workflow

Spectroscopic Data
The structure of pentafluoroiodobenzene can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure

pentafluoroiodobenzene is expected to be silent.

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the fluorinated and

iodinated carbon atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is a key technique for characterizing this compound,

showing distinct chemical shifts for the fluorine atoms at different positions on the aromatic

ring. The typical chemical shift range for aromatic fluorine atoms is between -100 and -200

ppm.[5]

Infrared (IR) Spectroscopy
The IR spectrum of pentafluoroiodobenzene will exhibit characteristic absorption bands

corresponding to the C-F and C-I stretching vibrations, as well as the vibrations of the
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perfluorinated aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern

of pentafluoroiodobenzene. The molecular ion peak (M⁺) would be observed at m/z 294.

Toxicological and Safety Information
Hazard Summary
Pentafluoroiodobenzene is classified as an irritant.[2] It is important to handle this chemical

with appropriate personal protective equipment.

Hazard Class Description

Skin Irritation Causes skin irritation.[1]

Eye Irritation Causes serious eye irritation.[1]

Respiratory Irritation May cause respiratory irritation.[1]

Safety Precautions
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face

protection.

Storage: Store in a cool, dry place in a tightly sealed container.

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice. If on skin, wash with plenty of water. If inhaled, move to fresh air.

No quantitative toxicological data such as LD50 or IC50 values were found in the reviewed

literature.

Applications in Research and Drug Development
Pentafluoroiodobenzene is a valuable reagent and building block in organic synthesis and has

potential applications in drug discovery.
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Halogen Bonding in Drug Design
Pentafluoroiodobenzene is a potent halogen bond donor.[6][7] Halogen bonding is a non-

covalent interaction between a halogen atom with a positive electrostatic potential (the σ-hole)

and a Lewis base. This interaction is increasingly being recognized for its importance in

molecular recognition and rational drug design.[6] The electron-withdrawing nature of the five

fluorine atoms on the benzene ring enhances the positive σ-hole on the iodine atom, making it

a strong halogen bond donor. This property can be exploited in the design of ligands that bind

to biological targets such as proteins and nucleic acids.[6]

Halogen Bonding in Drug Design

Potential Outcomes

Pentafluoroiodobenzene
(Halogen Bond Donor)

Biological Target
(e.g., Protein, DNA)

(Halogen Bond Acceptor)

Halogen Bond
(Non-covalent Interaction)

Increased Binding Affinity Enhanced Selectivity Improved Pharmacokinetics

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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